Enhanced Lipophilicity (LogP) of 7-Benzyldaidzein vs. Daidzein
7-Benzyldaidzein exhibits a computed XLogP3 value of 4.3, representing a >1.4 log unit increase in lipophilicity compared to its parent compound daidzein (XLogP3 = 2.87) [1][2]. Alternative calculations report a logP of 4.74 for 7-Benzyldaidzein, further confirming its significantly enhanced hydrophobicity . This increase is driven by the substitution of the polar 7-hydroxyl group with a nonpolar benzyl ether moiety.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.3; LogP = 4.74 |
| Comparator Or Baseline | Daidzein: XLogP3 = 2.87; LogP = 2.87 |
| Quantified Difference | ΔLogP ≥ +1.4 (XLogP3); ΔLogP = +1.87 (LogP) |
| Conditions | Computed physicochemical properties (PubChem XLogP3 3.0; ChemSrc LogP) |
Why This Matters
Higher logP values predict increased membrane permeability and altered distribution, which directly influence compound selection for cellular assays requiring intracellular target engagement or for lead optimization in medicinal chemistry.
- [1] PubChem. 7-Benzyldaidzein. CID 11078444. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Daidzein. CID 5281708. National Center for Biotechnology Information. Accessed April 2026. View Source
